N-Phenethylbenzamide-d5
Description
N-Phenethylbenzamide-d5 is a deuterated analog of N-phenethylbenzamide, where five hydrogen atoms in the phenethyl group are replaced with deuterium (²H). This isotopic substitution enhances its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, as deuterium incorporation improves detection sensitivity and metabolic stability tracking in pharmacokinetic research . The compound retains the core benzamide structure (a benzene ring linked to an amide group), with the phenethyl moiety (-CH₂CH₂C₆H₅) serving as a lipophilic substituent. Its deuterated form is particularly valuable as an internal standard in quantitative MS assays, reducing experimental variability in drug metabolism studies .
Properties
Molecular Formula |
C₁₅H₁₀D₅NO |
|---|---|
Molecular Weight |
230.32 |
Synonyms |
N-(2-Phenylethyl)benzamide-d5; N-(2-Phenylethyl)benzamide-d5; N-Benzoyl-2-phenylethylamine-d5; N-Benzoyl-β-phenethylamine-d5; N-Benzoylphenethylamine-d5; NSC 16618-d5; NSC 43723-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize N-Phenethylbenzamide-d5, we compare its structural features, physicochemical properties, and applications with three analogous compounds:
Structural and Functional Comparisons
Key Findings
Lipophilicity and Solubility :
this compound exhibits moderate lipophilicity due to its phenethyl group, comparable to N-(2,2-diphenylethyl)-4-nitrobenzamide. However, the nitro group in the latter increases polarity, reducing membrane permeability compared to deuterated analogs .- Metabolic Stability: Deuterium in this compound slows metabolic degradation (kinetic isotope effect), a critical advantage over non-deuterated benzamides in drug metabolism studies. In contrast, benzimidazole derivatives (e.g., compounds 3a-3b in ) prioritize bioactivity over stability, often undergoing rapid hepatic modification.
Analytical Utility : this compound’s deuterium labeling minimizes signal overlap in MS/MS spectra, unlike N-(2,2-diphenylethyl)-4-nitrobenzamide, which requires nitro-group-specific fragmentation for identification . Benzathine benzylpenicillin, while structurally distinct, shares amide bond relevance but is optimized for prolonged antibiotic action rather than analytical precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
